N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two phenylpropyl groups attached to the nitrogen atoms at positions 2 and 5 of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by alkylation with phenylpropyl halides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~5~-Bis(phenylmethyl)-1,3,4-thiadiazole-2,5-diamine
- N~2~,N~5~-Bis(phenylethyl)-1,3,4-thiadiazole-2,5-diamine
Uniqueness
N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the phenylpropyl groups, which may confer specific chemical and biological properties not observed in similar compounds. These properties could include differences in solubility, reactivity, and biological activity.
Properties
CAS No. |
61785-13-5 |
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Molecular Formula |
C20H24N4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-N,5-N-bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C20H24N4S/c1-3-9-17(10-4-1)13-7-15-21-19-23-24-20(25-19)22-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24) |
InChI Key |
LFMQXXWJXGFJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NN=C(S2)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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